REACTION_CXSMILES
|
N1C=C(C(OCC)=[O:7])C=N1.BrCC1C=CC=C(C(F)(F)F)C=1.C(=O)([O-])[O-].[K+:27].[K+].[F:29][C:30]([F:49])([F:48])[C:31]1[CH:32]=[C:33]([CH2:37][N:38]2[CH:42]=[C:41]([C:43]([O:45]CC)=[O:44])[CH:40]=[N:39]2)[CH:34]=[CH:35][CH:36]=1>CC(C)=O.CO>[OH-:7].[K+:27].[F:49][C:30]([F:29])([F:48])[C:31]1[CH:32]=[C:33]([CH2:37][N:38]2[CH:42]=[C:41]([C:43]([OH:45])=[O:44])[CH:40]=[N:39]2)[CH:34]=[CH:35][CH:36]=1 |f:2.3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CN1N=CC(=C1)C(=O)OCC)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CN1N=CC(=C1)C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |